molecular formula C11H12INO2 B14845719 3-Cyclopropoxy-2-iodo-N-methylbenzamide

3-Cyclopropoxy-2-iodo-N-methylbenzamide

Cat. No.: B14845719
M. Wt: 317.12 g/mol
InChI Key: BEPHJHWHGLCVPN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-N-methylbenzamide is a benzamide derivative featuring a cyclopropoxy substituent at the 3-position, an iodine atom at the 2-position, and an N-methyl group on the amide functionality. The cyclopropoxy group may confer unique steric and electronic effects, influencing reactivity and selectivity in chemical transformations.

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-N-methylbenzamide

InChI

InChI=1S/C11H12INO2/c1-13-11(14)8-3-2-4-9(10(8)12)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

BEPHJHWHGLCVPN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl halide.

    N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-2-iodo-N-methylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thiolated derivative of the compound.

Scientific Research Applications

3-Cyclopropoxy-2-iodo-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The iodine atom in 3-cyclopropoxy-2-iodo-N-methylbenzamide differentiates it from the hydroxy and methoxy substituents in other benzamides. Iodine’s polarizability and size may enhance oxidative addition in palladium-catalyzed reactions compared to oxygen-based substituents .
  • The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H bond functionalization, a feature absent in the iodine-containing compound .

Applications in Synthesis: 3-Cyclopropoxy-2-iodo-N-methylbenzamide’s iodine atom makes it a candidate for Suzuki-Miyaura or Ullmann couplings, whereas the N,O-bidentate compound in is tailored for C–H activation. The phenolic 2-hydroxy-N-(3-methoxyphenyl)benzamide may exhibit solubility advantages in polar solvents due to hydrogen bonding .

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